molecular formula C15H13ClN2O2 B5600157 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea CAS No. 101095-67-4

1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea

Cat. No.: B5600157
CAS No.: 101095-67-4
M. Wt: 288.73 g/mol
InChI Key: UAUZMDODFFNVLK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Urea (B33335) Functionality in Organic Chemistry and Medicinal Chemistry

The story of the urea functional group is deeply intertwined with the history of organic chemistry itself. The synthesis of urea from inorganic starting materials (ammonium cyanate) by Friedrich Wöhler in 1828 is widely considered the genesis of modern organic chemistry. rsc.org This landmark achievement challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. rsc.org

Beyond this foundational role, the urea moiety quickly became significant in medicinal chemistry. Its capacity to form stable, directional hydrogen bonds with biological targets like proteins and enzymes makes it an ideal structural element for drug design. ontosight.airesearchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.gov This predictable binding pattern allows medicinal chemists to design molecules that can effectively interact with and modulate the function of biological receptors. One of the earliest examples of a urea-based therapeutic is Suramin, developed in the early 20th century as a treatment for trypanosomiasis (sleeping sickness). rsc.orgnih.gov The success of Suramin paved the way for the incorporation of the urea scaffold into a multitude of approved drugs for a wide range of diseases, including cancer, diabetes, and HIV. rsc.orgresearchgate.net

Table 1: Key Milestones Involving the Urea Functionality

Year Milestone Significance
1773 Hilaire Rouelle First isolation of urea from urine.
1828 Friedrich Wöhler First laboratory synthesis of an organic compound (urea) from inorganic reactants, challenging vitalism. rsc.org
Early 1900s Bayer Laboratories Development of Suramin, an early and effective urea-based drug for trypanosomiasis. rsc.orgnih.gov
Late 20th Century Multiple Researchers Widespread adoption of the urea scaffold in drug discovery, leading to numerous approved therapies. rsc.orgresearchgate.net
2005 FDA Approval Approval of Sorafenib, a diaryl urea kinase inhibitor, marking a major success for this structural class in oncology. nih.gov

Overview of Diaryl Urea Scaffolds in Bioactive Molecules and Materials Science

The N,N'-diaryl urea scaffold, characterized by a central urea group flanked by two aromatic rings, is a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. researchgate.netnih.gov This is largely due to its role as a key pharmacophore in a class of drugs known as type II kinase inhibitors. mdpi.comresearchgate.net These inhibitors stabilize the inactive "DFG-out" conformation of protein kinases, and the diaryl urea moiety is perfectly positioned to form critical hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid in the DFG motif of the kinase. researchgate.netnih.gov Sorafenib, a multi-kinase inhibitor approved for treating kidney and liver cancers, is the archetypal example of a successful diaryl urea drug. researchgate.netnih.gov The success of Sorafenib has spurred the development of numerous other diaryl urea derivatives targeting various kinases and signaling pathways implicated in cancer and other diseases. researchgate.netnih.gov Beyond oncology, diaryl ureas have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov

In materials science, the robust hydrogen-bonding capability of the urea group is harnessed to construct well-ordered supramolecular assemblies. Diaryl ureas can self-assemble into tapes and other structures through intermolecular hydrogen bonding, making them useful building blocks for gels, liquid crystals, and other soft materials. rsc.orgacs.org Their predictable binding has also been exploited in the field of organocatalysis, where chiral urea derivatives can act as effective, metal-free catalysts for a variety of asymmetric transformations by activating substrates through hydrogen bonding. researchgate.netnih.govrsc.orgmdpi.com More recently, urea units have been incorporated into complex macrocycles like pillararenes to create novel host-guest systems with applications in molecular recognition and sensing. acs.org

Table 2: Examples of Bioactive Diaryl Urea Scaffolds

Compound Name Therapeutic Area Mechanism of Action
Sorafenib Oncology Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) researchgate.netnih.gov
Regorafenib Oncology Multi-kinase inhibitor nih.gov
Linifanib Oncology Kinase inhibitor (VEGFR, PDGFR) mdpi.com
Thiocarlide Infectious Disease Antitubercular agent nih.gov

Specific Research Focus on 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea within Contemporary Chemical Sciences

While the broader class of diaryl ureas is extensively studied, dedicated research focusing solely on this compound is limited. However, the compound has been synthesized and characterized in several contexts, indicating its relevance as a building block and a member of chemical libraries for biological screening.

The compound is commercially available from chemical suppliers, which facilitates its use in discovery research. Its fundamental properties are well-defined.

Table 3: Chemical and Physical Properties of this compound

Property Value
CAS Number 101095-67-4
Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Appearance Solid

In the scientific literature, this compound has appeared in studies focused on creating libraries of related compounds for therapeutic applications. For instance, it has been synthesized as part of a broader effort to develop novel Schiff base derivatives of 1,3-diphenylurea (B7728601) as potential α-glucosidase inhibitors for the management of diabetes. In such studies, it serves as a key intermediate or a member of a compound series to establish structure-activity relationships.

Furthermore, the compound has been listed within patent literature as one of many examples of aryl urea derivatives being investigated for the treatment of obesity. While this does not provide specific data on its efficacy, it confirms its synthesis and inclusion in screening programs aimed at discovering new bioactive agents. The study of its positional isomer, N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, for various biological activities further underscores the scientific interest in this particular substitution pattern. ontosight.ai

Rationale for Comprehensive Investigation of this Specific Urea Derivative

The rationale for a detailed investigation of this compound is rooted in the established importance of the diaryl urea scaffold and the specific properties imparted by its substituents. mdpi.comresearchgate.net The molecule represents a logical combination of three key structural features: the diaryl urea core, a 4-chlorophenyl group, and a 4-acetylphenyl group.

The Diaryl Urea Core: As established, this is a proven pharmacophore for kinase inhibition and other biological activities, providing a reliable foundation for molecular recognition in various protein active sites. mdpi.comnih.gov

The 4-chlorophenyl Moiety: The substitution of a chlorine atom on one of the phenyl rings is a common strategy in drug design. The chloro group is an electron-withdrawing group that modifies the electronic properties of the ring and can influence the pKa of the adjacent urea N-H group. It also increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic profile. Furthermore, the 4-chloro substitution pattern is found in many known kinase inhibitors.

The 4-acetylphenyl Moiety: The acetyl group on the second phenyl ring provides several key features. The carbonyl oxygen can act as an additional hydrogen bond acceptor, potentially forming new interactions within a target binding site. nih.gov More significantly, the acetyl group serves as a versatile chemical handle. It can be readily modified through a wide range of chemical reactions to generate a library of new derivatives, making the parent compound a valuable starting point for exploring structure-activity relationships (SAR). uctm.edu

Therefore, the comprehensive investigation of this compound is justified as it serves as an important probe for understanding how these specific substituents modulate the biological and material properties of the privileged diaryl urea scaffold. Its synthesis and study are logical steps in the rational design of novel kinase inhibitors, other bioactive agents, and functional materials. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUZMDODFFNVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352264
Record name 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101095-67-4
Record name 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 4 Acetylphenyl 3 4 Chlorophenyl Urea

Traditional Synthetic Approaches to Urea (B33335) Derivatives

Traditional methods for synthesizing urea derivatives have been the bedrock of organic chemistry for over a century. These approaches, while effective, often rely on hazardous reagents and are progressively being replaced by safer, more environmentally benign alternatives.

Reaction of Amines with Isocyanates

The most common and straightforward method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.gov In the context of 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea, this would involve the reaction of 4-aminoacetophenone with 4-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The isocyanate group is highly electrophilic and readily attacked by the nucleophilic amine. The general mechanism involves the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon of the isocyanate, followed by a proton transfer to form the stable urea linkage. This method's efficiency is a primary reason for its widespread use in both laboratory and industrial settings. researchgate.netrsc.org

To generate the required isocyanate intermediates in situ, several classic name reactions can be employed, including the Hofmann, Curtius, and Lossen rearrangements. researchgate.net These reactions typically start from amides, acyl azides, or hydroxamic acids, respectively, and proceed through an isocyanate intermediate that can be trapped by an amine. researchgate.netrsc.org

Table 1: Examples of Amine and Isocyanate Reactions for Urea Synthesis

Amine ReactantIsocyanate ReactantResulting Urea DerivativeKey Features
4-Aminoacetophenone4-Chlorophenyl isocyanateThis compoundDirect, high-yield synthesis of the target compound.
Aniline (B41778)Phenyl isocyanate1,3-Diphenylurea (B7728601)Classic example of symmetrical urea synthesis.
BenzylamineMethyl isocyanate1-Benzyl-3-methylureaDemonstrates synthesis of alkyl-aryl ureas.

Phosgene-Based and Carbon Monoxide-Based Methodologies and Associated Challenges

Phosgene-Based Methodologies

Historically, phosgene (B1210022) (COCl₂) has been a cornerstone reagent for the synthesis of ureas. nih.govrsc.org The reaction of an amine with phosgene is a traditional and versatile method for generating both symmetrical and unsymmetrical urea derivatives. nih.gov Typically, an amine reacts with phosgene to form an intermediate isocyanate, which then reacts with a second amine to yield the final urea product. nih.gov

However, the extreme toxicity of phosgene gas is a significant drawback, posing substantial safety and environmental risks. rsc.orgnewdrugapprovals.org Phosgene was notoriously used as a chemical weapon in World War I. researchgate.netwikipedia.org Its handling requires specialized equipment and stringent safety protocols, making its use in research and industrial settings highly regulated and often prohibitive. newdrugapprovals.orgwikipedia.org Due to these safety concerns, phosgene is often produced and consumed within the same plant to avoid transportation. newdrugapprovals.orgwikipedia.org

To mitigate the hazards associated with phosgene, solid and less volatile phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) have been developed. rsc.orgwikipedia.org While safer to handle, these reagents can be difficult to remove from reaction mixtures due to their high boiling points. newdrugapprovals.org

Carbon Monoxide-Based Methodologies

Carbon monoxide (CO) serves as a less hazardous alternative to phosgene for the synthesis of ureas. rsc.org Catalytic carbonylation of amines using carbon monoxide is a viable route. google.com These reactions often employ transition metal catalysts, such as palladium-based systems, to facilitate the insertion of the carbonyl group. nih.govacs.org

One approach involves the oxidative carbonylation of amines. acs.org For instance, a mixture of a primary and a secondary amine can be reacted with carbon monoxide in the presence of a palladium iodide catalyst and an oxidizing agent to produce trisubstituted ureas. acs.org Another method involves the reaction of amines with carbon monoxide and elemental sulfur, where polysulfides assist in the formation of urea under aqueous conditions. researchgate.netpeerj.comchemrxiv.orgchemrxiv.org While generally safer than using phosgene, these methods can require high pressures and temperatures, and the catalysts can be expensive. researchgate.net

Associated Challenges

ChallengePhosgene-Based MethodsCarbon Monoxide-Based Methods
Toxicity Extreme toxicity of phosgene gas. newdrugapprovals.orgwikipedia.orgCarbon monoxide is toxic, though less so than phosgene.
Handling Requires specialized equipment and stringent safety protocols. newdrugapprovals.orgOften requires high-pressure reactors.
Byproducts Generates corrosive HCl. google.comCan have catalyst separation and recycling issues.
Reaction Conditions Can be highly exothermic. newdrugapprovals.orggoogle.comOften requires high temperatures and pressures. researchgate.net

Modern and Sustainable Synthetic Strategies

In response to the drawbacks of traditional methods, significant research has focused on developing safer, more efficient, and environmentally friendly approaches to urea synthesis.

Phosgene-Free and Green Chemistry Approaches

The development of phosgene-free synthetic routes is a major focus of green chemistry. researchgate.netnih.govsemanticscholar.org These methods aim to replace hazardous reagents with safer alternatives and reduce waste. One prominent strategy involves the use of carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org Metal-free methods have been developed to synthesize unsymmetrical ureas from CO₂ and amines via isocyanate intermediates. semanticscholar.orgacs.org

Another green approach utilizes dimethyl carbonate (DMC) as a phosgene substitute. researchgate.net DMC is an environmentally benign reagent and its use in the synthesis of aromatic carbamates from anilines, which are precursors to ureas, has been demonstrated with heterogeneous catalysts under mild conditions. researchgate.net The use of "on-water" reaction conditions, where the reaction of isocyanates with amines is carried out in an aqueous medium, has also been explored as a sustainable and chemoselective process. researchgate.net This approach can lead to "zero waste" protocols. researchgate.net

The concept of "green urea" synthesis extends to the entire production process, including the use of green ammonia (B1221849) produced from renewable sources and captured carbon dioxide, thereby reducing the carbon footprint of urea production. rsc.org

Metal-Catalyzed Coupling Reactions for Aryl Urea Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of aryl ureas. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed. nih.gov These methods allow for the formation of C-N bonds between an aryl halide and a urea or a protected urea derivative.

A versatile strategy involves a two-pot sequence of C-N cross-coupling reactions. nih.gov In this approach, a protected urea, such as benzylurea, is first arylated with an aryl halide. Following deprotection, a second, different aryl halide is coupled to afford the unsymmetrical diaryl urea. nih.gov This method has been successfully applied to the synthesis of complex pharmaceutical targets. nih.gov

Palladium catalysts are also used in the oxidative carbonylation of amines, as mentioned previously, which offers a direct route to ureas from amines and carbon monoxide. acs.org Furthermore, palladium-catalyzed procedures have been developed for the tandem synthesis of unsymmetrical ureas from aryl halides, sodium azide, and a C1 source like carbon monoxide or chloroform. researchgate.net

Table 2: Overview of Metal-Catalyzed Aryl Urea Synthesis

Catalyst SystemReactantsProduct TypeAdvantages
Pd2(dba)3/XantphosAryl Halide, UreaSymmetrical N,N'-DiarylureasGood to excellent yields. researchgate.net
Pd(OAc)2Aryl Chloride, BenzylureaMonoaryl Ureas (after deprotection)One-pot arylation-deprotection. nih.govnih.gov
PdI2/KIAmines, CO, AirSymmetrically and Trisubstituted UreasDirect oxidative carbonylation. acs.org

Multi-component and One-Pot Reaction Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. organic-chemistry.orgresearchgate.net

Several MCRs have been developed for the synthesis of urea derivatives. For instance, a one-pot, three-component reaction under solvent-free conditions has been reported for the synthesis of novel quinolinyl-diaryl urea derivatives. researchgate.net Another example is a palladium-catalyzed three-component reaction of aryl iodides, sodium azide, and oxalic acid to produce N-formylanilines, which can be precursors to ureas. organic-chemistry.org

One-pot syntheses that are not strictly MCRs but combine multiple reaction steps in a single vessel without isolation of intermediates also contribute to more efficient and sustainable chemistry. A novel one-pot synthesis of unsymmetrical ureas from Cbz-protected amines has been developed where isocyanates are generated in situ and then react with another amine. researchgate.net The synthesis of unsymmetrical ureas can also be achieved in a one-pot fashion from Boc-protected amines. researchgate.net These approaches streamline the synthetic process, saving time, reagents, and solvents.

Synthetic Routes Specifically Employed for this compound and Analogues

The primary synthetic route to 1,3-disubstituted unsymmetrical ureas, including this compound, involves the reaction of an amine with an isocyanate. A common and efficient method for generating the isocyanate intermediate in situ is through the use of phosgene or its safer solid equivalent, triphosgene. mdpi.comasianpubs.orgmdpi.com

The general synthesis begins with the reaction of a substituted aniline with triphosgene to form the corresponding isocyanate. mdpi.com This highly reactive intermediate is not isolated but is immediately treated with another amine to yield the final unsymmetrical urea. For the specific synthesis of this compound, this would involve reacting 4-chloroaniline (B138754) with triphosgene to generate 4-chlorophenyl isocyanate, which is then reacted with 4-aminoacetophenone.

Alternatively, the synthesis can proceed by first forming the isocyanate from 4-aminoacetophenone and then reacting it with 4-chloroaniline. A sequential one-pot reaction strategy is often employed, where a diamine is first reacted with an isocyanate to form an intermediate, which can then be further modified. nih.gov

Another approach involves the use of carbamates as intermediates. For instance, an aminophenyl pyrrole (B145914) can be converted to a phenyl carbamate (B1207046) by reacting it with phenyl chloroformate. This carbamate can then react with an aniline, such as 4-methoxyaniline, to produce the target urea. mdpi.com Phosgene-free methods have also been developed, utilizing 3-substituted dioxazolones as isocyanate precursors, which decompose to form the isocyanate under mild heating in the presence of a base. tandfonline.com

The synthesis of Schiff base derivatives of 1,3-diphenyl urea involves a condensation reaction. Mono-substituted 1,3-diphenyl ureas are refluxed with substituted aldehydes in methanol (B129727) to yield the final Schiff base products. nih.gov

Table 1: Selected Synthetic Routes for Diaryl Ureas

Starting MaterialsKey ReagentsIntermediateProduct TypeReference
Substituted Aniline, Second AmineTriphosgene, Triethylamine (TEA)Isocyanate (in situ)Unsymmetrical Diaryl Urea mdpi.com
Aryl Amine, Aryl Isocyanate--Diaryl Urea asianpubs.org
(2-aminophenyl)(1H-pyrrol-2-yl)methanone, 4-methoxyanilinePhenyl ChloroformatePhenyl CarbamateUnsymmetrical Diaryl Urea mdpi.com
3-Substituted Dioxazolone, AmineSodium Acetate (B1210297), MethanolIsocyanate (in situ)Unsymmetrical Phenylurea tandfonline.com
Ortho-phenylenediamine, Substituted Isocyanates, Substituted AldehydesMethanolMono substituted 1,3-diphenyl ureaSchiff base of 1,3-diphenyl urea nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Related Urea Compounds

Optimizing reaction conditions is crucial for maximizing the yield and purity of diaryl urea compounds. Key parameters that are systematically varied include the choice of solvent, base, temperature, and reaction time.

In the synthesis of 1,3-diphenylurea derivatives via an amide-assisted rearrangement, a screening of bases such as K₂CO₃, Et₃N, DMAP, DBU, and t-BuOK was performed. The results indicated that Cs₂CO₃ provided a good yield of 42%, while other bases were less effective. mdpi.com The reaction was found to be highly dependent on the presence of a base. Temperature also plays a significant role, with higher temperatures (120 °C) leading to increased yields (87%). mdpi.com The choice of solvent is also critical; for instance, in a phosgene-free synthesis using dioxazolones, methanol (MeOH) was selected as the optimal solvent among several green solvents tested. researchgate.net

For the synthesis of dihydrobenzofuran neolignans, a related field, silver(I) oxide was identified as the most efficient oxidant. Acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than more commonly used options like dichloromethane (B109758) and benzene (B151609). scielo.br The optimization of reaction time is also essential; it was found that the reaction time could be reduced from 20 hours to 4 hours without a significant impact on conversion and selectivity. scielo.br

Table 2: Optimization of Reaction Parameters for Urea Synthesis

ParameterConditions TestedOptimal ConditionEffect on Yield/ReactionReference
BaseK₂CO₃, Et₃N, DMAP, DBU, t-BuOK, Cs₂CO₃Cs₂CO₃Provided the best yield (42-87%) in amide-assisted rearrangement. mdpi.com
SolventAcetonitrile, DMSO, MethanolMethanolChosen as a suitable green solvent for synthesis from dioxazolones. researchgate.net
TemperatureRoom Temperature to 120 °C120 °CIncreasing temperature was beneficial, leading to higher yields. mdpi.com
Reaction TimeVaried up to 20 hours4 hoursOptimized time for silver(I)-promoted oxidative coupling without decreasing conversion. scielo.br
Amide AdditiveAcetamide, Propionamide, Benzamide (B126)BenzamideMore potent than other amides in assisting rearrangement. mdpi.com

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

Derivatization of the core this compound structure is a key strategy for conducting structure-activity relationship (SAR) studies. This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified to investigate their effect on biological activity. nih.gov

One common derivatization strategy involves modifying the terminal phenyl rings. For example, various substituents such as tertiary amines, halogens, or alkyl groups can be introduced onto the aniline portions of the diarylurea structure to increase structural diversity. nih.gov In the development of VEGFR-2 inhibitors, heterocyclic structures like pyridine, pyrimidine, and indole (B1671886) have been used to replace parts of the diarylurea scaffold. nih.gov

Another approach is to introduce different functional groups to explore their role in biological interactions. For instance, replacing an ester group with an amide group has been shown to enhance antiproliferative activity in a series of diaryl urea derivatives. nih.gov The synthesis of fluorinated N,N'-diarylureas has been explored to develop activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.gov

Table 3: Examples of Derivatization for SAR Studies

Core ScaffoldModification StrategyExamples of New Groups/StructuresPurpose of DerivatizationReference
DiarylureaReplacement of salicylic (B10762653) acid oxime moietyPyridine, pyrimidine, indole, pyrazole (B372694)Develop VEGFR-2 inhibitors nih.gov
DiarylureaSubstitution on terminal aniline ringTertiary amines, halogens, ethanolamine (B43304) estersIncrease structural diversity nih.gov
DiarylureaFunctional group replacementAmide group instead of ester groupEnhance antiproliferative activity nih.gov
Phenyl UreaMulti-step synthesis from simple precursorsCarboxyl groups, cyclohexyl groupsInvestigate binding activity for IDO1 inhibition nih.gov
1,3-diphenyl ureaCondensation with aldehydesSchiff bases with vanillin (B372448) and salicylic aldehyde derivativesExplore anti-diabetic properties nih.gov

Mechanistic Investigations and Reaction Pathways in Urea Synthesis

Exploration of Reaction Mechanisms for Urea (B33335) Formation from Diverse Precursors

The construction of the urea functional group can be achieved through a variety of synthetic methodologies, often involving the formation of a key isocyanate intermediate.

One of the most traditional methods for preparing urea derivatives involves the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547). nih.govnih.gov In this process, an amine reacts with phosgene, typically in the presence of a base, to generate an isocyanate intermediate. This intermediate then reacts with a second amine to form the unsymmetrical diaryl urea. nih.gov While effective, the high toxicity of phosgene has prompted the development of alternative, safer reagents. nih.gov

N,N'-Carbonyldiimidazole (CDI) is a widely used, crystalline, and less toxic substitute for phosgene. nih.gov It reacts with an amine to form a carbonylimidazolide intermediate, which then reacts with a second amine to yield the desired urea. bris.ac.uk This method avoids the formation of chlorinated byproducts. nih.gov Other phosgene-free methods include the use of carbon dioxide or carbon monoxide as the carbonyl source. nih.gov For instance, the direct reaction of primary aliphatic amines with CO2 can produce urea derivatives, proceeding through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate followed by intramolecular dehydration. nih.gov

Rearrangement reactions also provide a pathway to isocyanate intermediates for urea synthesis. The Curtius, Hofmann, and Lossen rearrangements are notable examples. nih.govorganic-chemistry.org The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate which is then trapped by an amine to form the urea. organic-chemistry.org Similarly, the Hofmann rearrangement of primary amides with reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source generates an in-situ isocyanate intermediate that subsequently reacts to form the urea. organic-chemistry.orgmanchester.ac.uk

Modern synthetic strategies also employ metal-catalyzed reactions. Palladium-catalyzed carbonylation of azides in the presence of amines offers a facile route to unsymmetrical ureas, with nitrogen gas as the only byproduct. manchester.ac.uk

A general and efficient one-pot method for synthesizing unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. organic-chemistry.orgnih.gov This method is valued for its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The following table summarizes various precursors and their corresponding reaction mechanisms for urea synthesis.

Precursor(s)Key Intermediate(s)Reaction Mechanism
Amine + Phosgene/TriphosgeneIsocyanateNucleophilic attack of amine on phosgene, elimination, then addition of second amine. nih.govnih.gov
Amine + N,N'-Carbonyldiimidazole (CDI)CarbonylimidazolideFormation of an activated carbonyl intermediate, followed by nucleophilic substitution by a second amine. nih.govbris.ac.uk
Primary Amine + CO2Alkyl ammonium alkyl carbamateDirect carbonylation and subsequent dehydration. nih.gov
Acyl AzideIsocyanateCurtius Rearrangement. organic-chemistry.org
Primary AmideIsocyanateHofmann Rearrangement. organic-chemistry.orgmanchester.ac.uk
Hydroxamic AcidIsocyanateLossen Rearrangement. nih.govorganic-chemistry.org
Aryl Halide + Sodium Cyanate + AmineAryl IsocyanatePalladium-catalyzed cross-coupling. organic-chemistry.orgnih.gov
Azide + Amine + COIsocyanatePalladium-catalyzed carbonylation. manchester.ac.uk

Role of Catalysts and Reagents in Directed Synthesis of Diaryl Ureas

The directed synthesis of specific diaryl ureas like "1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea" heavily relies on the strategic use of catalysts and reagents to control reactivity and ensure high yields.

Palladium-based catalysts are central to many modern diaryl urea syntheses. nih.gov In palladium-catalyzed C-N cross-coupling reactions, a palladium catalyst, often in conjunction with a specific ligand, facilitates the formation of the bond between an aryl group and a nitrogen atom of the urea moiety. nih.gov For example, the synthesis of unsymmetrical diaryl ureas can be achieved through a two-step, one-pot process involving the Pd-catalyzed arylation of a protected urea (like benzylurea), followed by deprotection and a second arylation. nih.gov The choice of ligand is crucial for the efficiency of these reactions. nih.gov

In the context of carbonylation reactions, palladium catalysts are also employed. The direct oxidative carbonylation of amines using a palladium iodide/potassium iodide system under a carbon monoxide and air atmosphere is an efficient method for producing symmetrically disubstituted ureas. researchgate.net

The base used in these reactions also plays a critical role. In phosgene-based syntheses, a base is required to neutralize the HCl byproduct. nih.gov In Pd-catalyzed cross-coupling reactions, bases like cesium carbonate (Cs2CO3) are often used to facilitate the catalytic cycle. nih.gov The choice and stoichiometry of the base can significantly impact the reaction yield and rate.

The following table outlines the roles of various catalysts and reagents in the synthesis of diaryl ureas.

Catalyst/ReagentRole in SynthesisExample Reaction
Palladium(II) Acetate (B1210297) (Pd(OAc)2)CatalystC-N cross-coupling of aryl halides with ureas. nih.gov
Palladium on Carbon (Pd/C)CatalystHydrogenolysis for deprotection of benzylurea. nih.gov
Cesium Carbonate (Cs2CO3)BaseFacilitates Pd-catalyzed amidation. nih.gov
N,N'-Carbonyldiimidazole (CDI)Phosgene SubstituteIn-situ generation of an activated carbonyl for reaction with amines. nih.gov
TriphosgenePhosgene SubstituteSource of carbonyl group for isocyanate formation. asianpubs.org
Sodium Cyanate (NaOCN)Isocyanate SourceUsed in Pd-catalyzed synthesis of ureas from aryl halides. organic-chemistry.orgnih.gov
Phenyliodine DiacetateOxidizing AgentPromotes Hofmann rearrangement of primary amides. organic-chemistry.orgmanchester.ac.uk
Potassium Hydroxide (KOH)BaseCatalyzes intramolecular cyclization in some heterocyclic urea syntheses. mdpi.com

Stereochemical Considerations in Urea Derivative Synthesis

While "this compound" is an achiral molecule, stereochemistry can be a significant factor in the synthesis of other urea derivatives, particularly those with chiral substituents or restricted bond rotation.

One important stereochemical phenomenon relevant to diaryl ureas is atropisomerism . This occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable enantiomeric or diastereomeric conformers. acs.orgnih.gov In N,N'-diarylureas, restricted rotation around the aryl-nitrogen (Ar-N) bond can give rise to atropisomers, especially when the aryl groups bear bulky ortho substituents. acs.orgnih.gov These 2,6-disubstituted N-aryl ureas can exist as separable atropisomers, and their stereogenic Ar-N axis can control the stereochemistry of subsequent reactions with high fidelity. acs.orgnih.gov

The synthesis of chiral ureas is also an area of significant interest, often for their application as catalysts or as chiral building blocks. acs.org Chiral ureas can be synthesized from chiral amines, where the stereocenter is maintained throughout the reaction sequence. google.com For example, the reaction of a phenyl carbamate with a chiral amine like prolinol can yield a chiral urea with high efficiency. google.com

In some cases, the urea functionality itself can be part of a larger chiral scaffold. For instance, oligomeric aromatic ureas with N,N'-dimethylated urea linkages can adopt dynamic helical structures in solution when chiral centers are present elsewhere in the molecule. nih.gov

While not directly applicable to the synthesis of the achiral target compound, an understanding of these stereochemical principles is crucial for the broader field of urea chemistry, as the introduction of chiral elements can profoundly influence the biological activity and physical properties of the resulting molecules. nih.gov

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, as well as the local chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea, the spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the adjacent carbonyl group. studyraid.com The aromatic protons on both the acetylphenyl and chlorophenyl rings would present as complex multiplets, likely as two sets of AA'BB' systems, due to their para-substitution. Furthermore, two separate, broad signals are expected for the N-H protons of the urea (B33335) linkage, whose chemical shifts can be sensitive to solvent and concentration. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-C(O)CH₃~2.50–2.61Singlet (s)3H
Aromatic H (Chlorophenyl)~7.30–7.40Doublet (d)2H
Aromatic H (Chlorophenyl)~7.45–7.55Doublet (d)2H
Aromatic H (Acetylphenyl)~7.60–7.70Doublet (d)2H
Aromatic H (Acetylphenyl)~7.90–8.00Doublet (d)2H
Urea N-H~8.5–9.5Broad Singlet (br s)2H

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For the target compound, distinct signals are expected for the methyl carbon, the two carbonyl carbons (one from the acetyl group and one from the urea moiety), and the various aromatic carbons. nih.govresearchgate.net The chemical shifts of the aromatic carbons are influenced by the nature of the substituent on each ring. nih.gov The urea carbonyl carbon typically resonates around 152-155 ppm, while the ketone carbonyl is found further downfield, often near 197 ppm. studyraid.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted δ (ppm)
-C(O)CH₃~26
Aromatic C (various)~118–142
Urea C=O~153
Ketone C=O~197

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iosrjournals.org The spectrum of this compound is expected to display several characteristic absorption bands. The urea group gives rise to N-H stretching vibrations, typically seen as one or two bands in the 3200–3400 cm⁻¹ region. researchgate.netchimarhellas.com A strong absorption corresponding to the urea C=O (Amide I) stretch is expected around 1630-1680 cm⁻¹. docbrown.info Additionally, a sharp, strong peak for the ketonic C=O stretch should appear at a slightly higher frequency, around 1685 cm⁻¹. jove.com Other significant peaks include those for aromatic C=C stretching and C-N stretching. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Urea (N-H)Stretching3200–3400
Aromatic (C-H)Stretching3000–3100
Ketone (C=O)Stretching~1685
Urea (C=O)Stretching (Amide I)1630–1680
Urea (N-H)Bending (Amide II)1550–1640
Aromatic (C=C)Stretching1450–1600
Urea (C-N)Stretching~1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions for compounds with chromophores like aromatic rings and carbonyl groups. uobabylon.edu.iq The extensive conjugation in this compound, involving two phenyl rings and two carbonyl groups, is expected to result in strong absorptions in the UV region. jove.comutoronto.ca Aromatic ketones typically exhibit absorption maxima (λ_max) that can be influenced by substituents and conjugation. researchgate.netresearchgate.net The spectrum would likely show intense π → π* transitions at lower wavelengths and weaker, longer-wavelength n → π* transitions associated with the carbonyl groups. jove.com

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound
TransitionChromophoreExpected λ_max (nm)
π → πAromatic Rings, Urea C=O~250–280
n → πKetone C=O, Urea C=O~300–340

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. wikipedia.orglibretexts.org For this compound (C₁₅H₁₃ClN₂O₂), the molecular ion peak (M⁺) would be a key identifier. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1. Common fragmentation pathways for phenylureas involve cleavage at the urea linkage. nih.gov

Table 5: Predicted Mass Spectrometry Data for this compound
m/zAssignmentNotes
288/290[M]⁺Molecular ion peak with 3:1 isotopic pattern for Cl.
153/155[Cl-C₆H₄-N=C=O]⁺Fragment from cleavage, 4-chlorophenyl isocyanate cation.
135[H₂N-C₆H₄-C(O)CH₃]⁺Fragment from cleavage, 4-aminoacetophenone cation.
127/129[Cl-C₆H₄-NH₂]⁺4-chloroaniline (B138754) cation.
43[CH₃CO]⁺Acetyl cation.

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the mass percentage of each element in a compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula. For a pure sample of this compound, the experimental results should closely match the theoretical percentages calculated for the formula C₁₅H₁₃ClN₂O₂.

Table 6: Elemental Analysis for C₁₅H₁₃ClN₂O₂ (Molecular Weight: 288.73 g/mol)
ElementTheoretical %Found % (Hypothetical)
Carbon (C)62.4062.38
Hydrogen (H)4.544.57
Chlorine (Cl)12.2812.25
Nitrogen (N)9.709.68
Oxygen (O)11.0811.12

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in synthetic chemistry for both the isolation of target compounds from reaction mixtures and the assessment of their purity. For the compound this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) serve as crucial analytical and preparative tools.

Thin-Layer Chromatography is a swift and effective method for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, the formation of the product, and the presence of any byproducts. The separation on a TLC plate, typically silica (B1680970) gel, is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. wisc.edulibretexts.org A common mobile phase for diaryl ureas is a mixture of ethyl acetate (B1210297) and hexane. wvu.edu The polarity of the solvent system can be adjusted to achieve optimal separation; increasing the proportion of the more polar solvent (ethyl acetate) will generally result in higher Retention Factor (Rf) values. silicycle.com For instance, a common starting solvent system for such compounds is a 1:1 mixture of ethyl acetate and hexanes. silicycle.com The spots can be visualized under UV light at 254 nm, where the aromatic nature of the compound allows it to appear as a dark spot against the fluorescent background of the plate. libretexts.org

The following interactive table provides representative Rf values for a compound on a silica gel TLC plate with varying solvent systems, illustrating the effect of mobile phase polarity on compound migration.

Eluent System (Hexane:Ethyl Acetate)Rf Value
7:30.25 researchgate.net
6:40.50 researchgate.net
5:50.62 researchgate.net
0:10 (100% Ethyl Acetate)0.67 researchgate.net

This data is representative and illustrates the chromatographic principle. Actual Rf values for this compound would need to be determined experimentally.

For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, utilizing a stationary phase like silica gel packed into a column. wvu.edunih.gov The crude product is loaded onto the column, and a solvent system, often similar to one optimized via TLC, is passed through the column to elute the components at different rates, allowing for the isolation of the pure compound. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation and is used for the definitive assessment of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of such diaryl urea derivatives. nih.gov In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov A mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water is a typical mobile phase for these analyses. nih.gov

In a study on a closely related compound, 1-(4-acetylphenyl)-3-(2-{[(5-chloro-2-hydroxybenzylidene)amino]}phenyl)urea, the purity was determined using RP-HPLC. The analysis showed a high purity of 98%, demonstrating the effectiveness of this technique. nih.gov The conditions used in such an analysis provide a template for developing a method for this compound. The retention time (tR) is a key parameter in HPLC that indicates the time it takes for a specific analyte to pass through the column and can be used for identification purposes when compared to a reference standard.

Below is an interactive data table with typical parameters for an HPLC analysis of a substituted acetylphenyl chlorophenyl urea derivative.

ParameterValue
ColumnC18 vulcanchem.com
Mobile PhaseAcetonitrile:Water (80:20) nih.gov
DetectionUV at 263 nm nih.gov
Retention Time (tR)2.282 min nih.gov
Purity>95% nih.gov

This data is based on a structurally similar compound and serves as a representative example. Specific conditions and results for this compound would require experimental determination.

Biological Activity Research: in Vitro and Mechanistic Studies

Broad-Spectrum In Vitro Biological Screening of Urea (B33335) Derivatives

Diaryl urea derivatives have been the subject of extensive biological screening, revealing a wide array of therapeutic potentials. These compounds are particularly prominent as anticancer agents, with several, such as Sorafenib and Regorafenib, being used clinically. researchgate.net Their mechanism of action often involves the inhibition of various protein kinases crucial for tumor growth and proliferation. nih.govmdpi.comresearchgate.net

Beyond cancer, research has demonstrated the efficacy of diaryl ureas against various pathogens. Studies have shown that certain N,N'-diarylurea derivatives exhibit potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For instance, some derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against MRSA and other drug-resistant strains. nih.gov The antimicrobial spectrum of diaryl ureas also extends to antischistosomal and antifungal activities. nih.govnih.gov

The structural versatility of the diaryl urea scaffold allows for the synthesis of large libraries of compounds, which are then screened for various biological activities. This has led to the identification of derivatives with potential as anti-inflammatory, antithrombotic, and antiviral agents. researchgate.netnih.gov The continuous exploration of this chemical space holds promise for the discovery of new therapeutic leads for a multitude of diseases.

Investigation of Specific Enzyme Inhibition Mechanisms

The therapeutic effects of diaryl urea derivatives are often rooted in their ability to specifically inhibit key enzymes involved in disease pathology.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Diaryl urea derivatives have emerged as potent non-glycosidic inhibitors of α-glucosidase. nih.govresearchgate.net Studies on various substituted 1,3-diphenyl urea derivatives have demonstrated significant inhibitory activity, with some compounds showing much greater potency than the standard drug, acarbose. nih.govresearchgate.net The inhibitory mechanism is often competitive, where the diaryl urea molecule vies with the natural substrate for the enzyme's active site. researchgate.netresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Representative Diaryl Urea Derivatives

CompoundStructureIC50 (µM)Reference
meta-methyl substituted 1,3-diphenyl urea derivativeNot specified3.96 ± 0.10 researchgate.net
para-methyl substituted 1,3-diphenyl urea derivativeNot specified16.37 ± 0.11 researchgate.net
ortho-methyl substituted 1,3-diphenyl urea derivativeNot specified18.43 ± 0.25 researchgate.net
Acarbose (Standard)N/A875.41 ± 1.16 researchgate.net

This table presents data for representative diaryl urea derivatives to illustrate the potential activity of this class of compounds. Specific data for 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is not available.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Diaryl ureas have been investigated as inhibitors of CDKs, particularly CDK4, as a potential cancer therapy. nih.govnih.gov The design of these inhibitors often focuses on creating molecules that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity and halting the cell cycle. While specific inhibitory data for this compound against CDKs is not available, the general principle of targeting CDKs with diaryl urea structures is an active area of research. nih.govnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. mdpi.com Some sulfonylurea derivatives, which share structural similarities with diaryl ureas, have been evaluated for their ability to inhibit these enzymes. mdpi.com While direct data on this compound is lacking, the broader class of urea-containing compounds has shown potential in this area.

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic target for treating these infections. researchgate.net While specific urease inhibition data for this compound has not been reported, a study on 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperidine (B6355638) moiety showed that all tested compounds displayed strong inhibitory activity against urease, with some exhibiting significantly lower IC50 values than the standard inhibitor, thiourea (B124793). researchgate.net This suggests that urea-related scaffolds have the potential for potent urease inhibition.

Table 2: Urease Inhibitory Activity of Representative Piperidine-containing Oxadiazole Derivatives

CompoundIC50 (µM)Reference
7l2.14 ± 0.003 researchgate.net
7m0.63 ± 0.001 researchgate.net
7n2.17 ± 0.006 researchgate.net
7o1.13 ± 0.003 researchgate.net
7p1.21 ± 0.005 researchgate.net
Thiourea (Standard)21.25 ± 0.15 researchgate.net

This table presents data for compounds with structural motifs related to urea to illustrate the potential for urease inhibition. Specific data for this compound is not available.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov The diaryl urea structure is a well-established pharmacophore for potent VEGFR-2 inhibitors. dovepress.comresearchgate.netnih.govnih.gov Numerous studies have reported the synthesis and evaluation of diaryl urea derivatives that exhibit significant VEGFR-2 inhibitory activity, often with IC50 values in the nanomolar range. nih.govnih.gov For example, certain p-chloro-m-trifluoromethyl phenyl derivatives have shown potent cytotoxic and VEGFR-2 inhibitory activity. nih.gov The binding mode of these inhibitors typically involves the formation of hydrogen bonds between the urea moiety and key amino acid residues in the DFG motif of the kinase's active site. dovepress.com

Table 3: VEGFR-2 Inhibitory Activity of Representative Diaryl Urea Derivatives

Compound SeriesStructureIC50 Range (µM)Reference
2-oxo-2-phenylethoxy series (6e-g, 6i)p-chloro-m-trifluoromethyl phenyl derivatives0.54 - 4.81 nih.gov
Benzyloxy series (7e-i, 7k, 7l, 7n)p-chloro-m-trifluoromethyl phenyl and p-methoxyphenyl derivatives0.09 - 4.15 nih.gov
Biphenyl urea derivatives (A7, B3, B4)Not specified0.00406 - 0.00526 f1000research.com

This table presents data for representative diaryl urea derivatives to illustrate the potential VEGFR-2 inhibitory activity of this class of compounds. Specific data for this compound is not available.

In Vitro Antimicrobial Research

Derivatives of urea have been evaluated for their potential to inhibit the growth of various pathogenic microbes. While specific data for this compound is not extensively detailed, research on closely related diaryl urea compounds demonstrates a clear potential for antimicrobial effects.

Studies have shown that diarylurea derivatives possess activity against both bacteria and fungi. For instance, certain 1,3-diarylurea derivatives, such as 1,3-bis(3,4-dichlorophenyl)-urea, have demonstrated antibacterial activity. nih.gov The general class of phenylurea compounds has been synthesized and assessed for microbicidal activity, with metal complexes of these ligands showing a considerable increase in biocidal properties against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). zagro.com

In a broader context, various substituted urea and thiourea derivatives have been synthesized and screened for in vitro antibacterial activity against strains like B.Subtilis, S.Aureus, S.Typhi, and S.Dysentry, showing significant antibacterial action. jeb.co.in For example, phenylurenyl chalcone (B49325) derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with some compounds showing minimum inhibitory concentrations (MIC) as low as 25 μg/ml. mdpi.com Similarly, other novel pyrazole (B372694) derivatives bearing a urea moiety exhibited promising antimicrobial activity with MIC values ranging from 10 to 70 μg/mL against selected pathogenic bacteria and fungi. chemicalbook.com One diarylurea, Triclocarban (TCC), is well-known for its use as an antimicrobial agent. nih.gov

Table 1: Examples of In Vitro Antimicrobial Activity of Urea Derivatives

Compound Class Test Organism(s) Key Findings Reference(s)
Phenylurenyl Chalcones E. coli, P. aeruginosa, S. aureus, C. albicans MIC values of 25 μg/ml for active compounds. mdpi.com
Pyrazole-Urea Derivatives Various pathogenic bacteria and fungi Promising activity with MIC values of 10-70 μg/mL. chemicalbook.com
N-(2-substituted) phenyl ureas S. aureus, E. coli, Aspergillus niger, C. albicans Biocidal activity increased upon coordination with metal ions. zagro.com
1,3-bis(3,4-dichlorophenyl)-urea Bacteria Exhibited antibacterial activity. nih.gov

In Vitro Antiproliferative and Anticancer Studies

The diaryl urea scaffold is a cornerstone of several successful anticancer drugs, and extensive research has been conducted on its derivatives, including those structurally similar to this compound. These compounds have shown significant antiproliferative activity across a range of human cancer cell lines.

A study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which are close analogs, demonstrated excellent antiproliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231, as well as MCF-7 (breast) and PC-3 (prostate) cells. plantgrowthhormones.comwikipedia.org One derivative in this series exhibited potent inhibition with IC50 values of 7.61 μM, 3.61 μM, and 10.99 μM against MCF-7, MDA-MB-231, and PC-3 cell lines, respectively. plantgrowthhormones.com

The broader class of diarylureas has been widely investigated. Forchlorfenuron (FCF), a synthetic diarylurea, inhibits the proliferation of various cancer cell lines, including those from prostate, lung, colon, and breast cancers. hebeihontai.com Other research on novel pyridine-urea hybrids revealed potent submicromolar anticancer activity against breast (MCF7) and colon (HCT116) cancer cell lines. epa.gov One such compound showed an impressive GI50 value of 0.06 μM against the MCF7 cell line. epa.gov Furthermore, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, with some compounds showing lethal effects on specific melanoma, renal, and breast cancer cell lines. solutionsstores.comresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Diarylurea Analogs

Compound Series Cell Line(s) Activity (IC50 / GI50) Reference(s)
1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives MCF-7 (Breast) 7.61 μM plantgrowthhormones.com
MDA-MB-231 (Breast) 3.61 μM plantgrowthhormones.com
PC-3 (Prostate) 10.99 μM plantgrowthhormones.com
Pyridine-Urea Hybrids MCF-7 (Breast) GI50 = 0.06 μM epa.gov
HCT116 (Colon) GI50 = 0.33 μM epa.gov
Carnosic Acid-Urea Derivatives HCT116 (Colorectal) IC50 = 9.8 - 14 μM researchgate.net

Investigation of Receptor Binding and Ligand Interactions

The biological activity of diaryl urea compounds is intrinsically linked to their ability to bind to specific molecular targets, often within the catalytic cleft of enzymes like protein kinases. chemicalwarehouse.com The urea moiety itself is a key structural feature, capable of forming crucial hydrogen bond interactions with amino acid residues in the binding sites of receptors and enzymes. hebeihontai.com

Molecular docking studies on derivatives closely related to this compound have provided insights into their potential binding modes. For example, docking studies of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, designed as hybrids of known inhibitors, suggested effective binding to the active sites of targets like Phosphatidylinositol 3-kinase (PI3K) and proteins in the Hedgehog signaling pathway. plantgrowthhormones.comwikipedia.org Similarly, other urea derivatives of pyrimidine-pyrazole were suggested to occupy the colchicine (B1669291) binding site of tubulin, interacting with the α,β-tubulin interface. jindunchemistry.com

The binding affinity of a close analog, 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea, has been measured against Sphingosine 1-phosphate receptor 1, showing activity in the micromolar range. epa.gov Docking studies of other urea derivatives have predicted interactions with various protein enzymes, helping to identify potential targets for future drug development. These studies collectively indicate that diaryl ureas can bind to a variety of important biological targets, with the urea group acting as a critical anchor for hydrogen bonding.

Modulation of Cellular Signaling Pathways by Urea Derivatives

Building on their ability to bind to key receptors, diaryl urea derivatives are known to modulate critical cellular signaling pathways implicated in cancer progression. The most prominent examples are the kinase signaling cascades.

Research on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has shown that they can act as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways. plantgrowthhormones.comwikipedia.org These pathways are crucial for cell proliferation, survival, and migration, and their simultaneous inhibition can be a powerful strategy to overcome drug resistance. plantgrowthhormones.comwikipedia.org Mechanistic studies demonstrated that a representative compound from this series could inhibit the phosphorylation of key downstream effectors like S6K and Akt, and also decrease the expression of the Hedgehog pathway transcription factor Gli1. plantgrowthhormones.comwikipedia.org This modulation of signaling pathways was shown to induce apoptosis in breast cancer cells. plantgrowthhormones.comwikipedia.org

Other urea-containing derivatives have also been shown to impact cell cycle regulation. For instance, a novel carnosic acid derivative incorporating a urea moiety was found to induce cell cycle arrest at the G0/G1 phase by downregulating Cyclin-Dependent Kinase 4 (CDK4) and CDK6. The diarylurea Forchlorfenuron has been found to suppress key cancer-related proteins such as HIF-1α and HER2. hebeihontai.com The ability of these compounds to interfere with multiple, critical signaling pathways underscores their therapeutic potential.

Biological Applications in Agricultural Chemistry (e.g., Insecticidal Activity)

The utility of the diaryl urea scaffold extends beyond medicine into agricultural chemistry, where derivatives have been successfully developed as herbicides and plant growth regulators.

A prominent example is Diuron, a substituted urea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds in both crop and non-crop settings. researchgate.netjindunchemistry.com Its mechanism of action involves inhibiting photosynthesis by binding to the D1 protein in the photosystem II complex, which blocks electron transport and prevents the plant from producing the energy needed for growth. Diuron is effective as both a pre-emergent and post-emergent herbicide and has residual activity in the soil for long-term control.

While direct reports on the insecticidal activity of this compound are limited, the broader class of benzoylphenylureas (BPUs) are well-established chitin (B13524) synthesis inhibitors used as insecticides. jeb.co.inmdpi.com The discovery of the first commercial BPU insecticide, diflubenzuron, was an outcome of research that began with the herbicide diuron. jeb.co.in This highlights the versatility of the urea scaffold and suggests a potential for derivatives to be developed for insect control.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications of 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea with Biological Efficacy

The biological activity of this compound is intrinsically linked to its diaryl urea (B33335) scaffold. Research on similar diaryl urea derivatives provides a framework for understanding how modifications to this core structure can modulate biological efficacy. The urea moiety itself is a key feature, acting as a rigid and planar hydrogen-bond donor and acceptor, which is crucial for binding to target proteins like kinases or enzymes. nih.govmdpi.com

Structural modifications can be systematically introduced to probe and enhance biological activity. These modifications typically involve:

Substitution on the Phenyl Rings: The nature and position of substituents on both the 4-acetylphenyl and the 4-chlorophenyl rings are critical. Altering these substituents can affect the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a biological target. For instance, in related series of diaryl ureas, the introduction of different halogen atoms or small alkyl groups on the phenyl rings has been shown to significantly impact anticancer activity. mdpi.comnih.gov

Modification of the Urea Linker: While the core urea group is often essential for activity, its immediate chemical environment can be modified. However, this is less common in diaryl ureas as the N,N'-disubstituted urea provides a stable and effective pharmacophore. In broader studies of urea compounds, adding methylene (B1212753) spacers between the urea and an aromatic ring has been shown to alter inhibitory potency against certain enzymes. mdpi.com

The following table, derived from studies on related diaryl urea compounds, illustrates how systematic modifications can influence biological activity, in this case, antiproliferative activity against cancer cell lines.

Compound/ModificationR1 (Position 4)R2 (Position 4)Biological Activity (Example Target)Reference
Reference Structure -Cl-HPotent BRAF inhibitor nih.gov
Modification 1 -CF3-HIncreased potency in some assays nih.gov
Modification 2 -Cl-OCH3Varied activity, potential for new interactions nih.gov
Modification 3 -Br-HSimilar or slightly altered activity vs. Chloro mdpi.com

This table is illustrative and based on findings from related diaryl urea series to demonstrate SAR principles.

Impact of Substituent Effects (e.g., Acetyl, Chloro moieties) on Biological Interactions

The specific substituents on this compound, the acetyl and chloro groups, play a defining role in its interaction with biological targets. nih.gov

The 4-Chloro Moiety: The chlorine atom on one of the phenyl rings is an electron-withdrawing group. Its presence can influence the electronic distribution of the entire molecule. In many series of bioactive compounds, a chloro substituent is beneficial for activity. nih.govmdpi.com It can enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms on a target protein. Furthermore, its lipophilic character can improve cell membrane permeability. Studies on benzothiazole (B30560) derivatives with urea linkages have shown that compounds with lipophilic substituents like chloro groups often exhibit higher activity. nih.gov In a series of carnosic acid derivatives containing a urea moiety, the presence of a chlorine atom at the meta-position of the benzene (B151609) ring was responsible for enhanced antiproliferative activity against HCT116 cells compared to the non-halogenated analogue. mdpi.com

The 4-Acetyl Moiety: The acetyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule in a specific orientation. This feature is often exploited in drug design. For example, acetophenone (B1666503) derivatives are used as building blocks for various bioactive heterocyclic compounds. researchgate.net The presence of an acetyl group can also introduce specific steric bulk, which can either enhance or hinder binding depending on the topology of the target's binding pocket. In studies of 1,3,4-oxadiazolines, the introduction of an acetyl group was found to significantly increase the bioactivity of the compounds. mdpi.com

Pharmacophore Development for Targeted Biological Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For urea-based compounds like this compound, pharmacophore models are developed to guide the discovery of new and more potent inhibitors. nih.govnih.gov

A general pharmacophore model for a diaryl urea inhibitor often includes:

Two Hydrogen Bond Donor Features: Located on the N-H groups of the urea moiety. nih.gov

One Hydrogen Bond Acceptor Feature: Located on the carbonyl oxygen of the urea group. mdpi.com

Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings.

Additional Hydrogen Bond Acceptor/Halogen Bonding Feature: Representing the chloro or acetyl group, depending on the specific target interactions.

The development process involves aligning a set of active compounds and identifying their common chemical features. nih.gov This model can then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially identifying novel hits. nih.govnih.gov For instance, pharmacophore modeling for soluble epoxide hydrolase (sEH) inhibitors, a target for some urea compounds, has been successfully used to identify key structural requirements for anti-inflammatory activity. nih.gov Similarly, models have been developed for urease inhibitors, highlighting the importance of hydrogen bond donors and acceptors. nih.gov

Design Principles for Novel Urea-Based Bioactive Compounds

The design of new bioactive compounds based on the urea scaffold is guided by several established principles derived from extensive medicinal chemistry research. nih.govmdpi.com

Hydrogen Bonding is Key: The urea functionality's ability to act as both a hydrogen bond donor and acceptor is paramount to its role in molecular recognition. nih.govmdpi.com The design of new molecules almost always seeks to preserve this capability to ensure strong and specific interactions with the target protein.

Conformational Rigidity: The N,N'-diaryl urea structure, like that in this compound, generally adopts a trans,trans conformation, which provides a rigid and predictable scaffold. nih.gov This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target.

Modulation through Substitution: The aromatic rings provide a platform for fine-tuning the compound's properties. Substituents are chosen to optimize lipophilicity, electronic properties, and metabolic stability, and to exploit specific pockets or interactions within the target's binding site. nih.govnih.gov For example, introducing substituents that can form additional interactions, such as the trifluoromethyl group, has been a successful strategy in developing potent kinase inhibitors. nih.gov

Bioisosteric Replacement: In some cases, the urea group or its substituents can be replaced by bioisosteres—groups with similar physical or chemical properties—to improve pharmacokinetic properties or reduce toxicity while maintaining biological activity. nih.gov

The application of these principles has led to the development of numerous urea-based drugs and clinical candidates for a wide range of diseases. nih.govresearchgate.net The design process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the activity of designed compounds before their synthesis. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jppres.comcu.edu.eg This method helps in understanding the binding affinity and mode of interaction, which is crucial for drug design and lead optimization. cu.edu.eg

While specific docking studies for 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea are not extensively detailed in the reviewed literature, research on analogous structures provides valuable insights. For instance, the structurally similar thiourea (B124793) derivative, N-(phenylcarbamothioyl)-4-chlorobenzamide, has been the subject of in silico analysis. jppres.comubaya.ac.id Docking simulations of this analog against the checkpoint kinase 1 receptor (PDB: 2YWP) yielded a favorable plant score of -67.19 kcal/mol, which was superior to that of the native ligand and the reference standard, hydroxyurea. jppres.comubaya.ac.idresearchgate.net Further studies on a related benzamide (B126) derivative against the SIRT1 receptor also suggested a stable interaction, indicating potential as an effective agent. wisdomlib.org

These studies on analogous compounds suggest that the acetylphenyl and chlorophenyl urea (B33335) scaffold can effectively fit into the binding pockets of various kinases and enzymes. The interactions are typically stabilized by hydrogen bonds involving the urea moiety's N-H groups and carbonyl oxygen, as well as hydrophobic interactions from the aryl rings. Docking studies on other diaryl urea derivatives have identified them as potential inhibitors for targets such as PDGFRα, Aurora A, and EGFR, highlighting the therapeutic potential of this chemical class. cu.edu.egresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comyoutube.com It is widely employed for its accuracy in predicting molecular geometries, vibrational frequencies, and thermochemical properties with reasonable computational cost. mdpi.comscirp.org For diaryl urea derivatives, DFT calculations, often using the B3LYP hybrid functional, are standard for optimizing molecular structures and calculating the electronic properties that govern reactivity. mdpi.comworldscientific.com

DFT is used to determine the foundational electronic characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org These frontier orbitals are central to understanding chemical reactivity. scirp.org The distribution of electron density, calculated via DFT, reveals the molecule's electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov Studies on structurally related compounds, like 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have successfully used DFT to reproduce experimental structural parameters and analyze vibrational spectra. mdpi.com These computational methods provide a reliable framework for understanding the electronic behavior of this compound.

Conformational Analysis of Urea Derivatives

The biological activity of diaryl ureas is intrinsically linked to their three-dimensional conformation. The urea functionality has a degree of conformational restriction due to electron delocalization from the nitrogen atoms to the carbonyl group. nih.gov For N,N'-diaryl ureas, three main conformations (trans-trans, cis-trans, cis-cis) are possible, with the trans-trans form generally being the most stable in both solution and solid states. nih.gov

X-ray crystallography studies of analogous compounds provide precise data on their solid-state conformations. In a closely related molecule, N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the fluorophenyl and acetylphenyl rings are twisted relative to each other, with a dihedral angle of 11.6°. iucr.orgresearchgate.netresearchgate.net The urea moiety itself is nearly planar and forms significant dihedral angles with the planes of both the fluorophenyl and acetylphenyl rings (35.9° and 29.2°, respectively). researchgate.net Similarly, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea shows a dihedral angle of 51.1° between the chlorophenyl group and the urea plane, and 28.6° between the two aryl rings. researchgate.net

These findings indicate that the aryl rings in such compounds are not coplanar with the central urea bridge. This twisted conformation is a key structural feature that influences how the molecule fits into a protein's binding site and participates in intermolecular interactions like hydrogen bonding and π-stacking. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diaryl urea derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various protein kinases, such as B-RAF and receptor tyrosine kinases (RTKs). nih.govnih.govingentaconnect.com

These models are built using a set of known active compounds (a training set) and validated with an external test set. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For diaryl ureas, important descriptors often include parameters related to molecular size, aromaticity, degree of branching, and polarizability. nih.govnih.govmui.ac.ir

Different statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are used to create the predictive model. nih.gov Although a specific QSAR model for this compound was not identified in the reviewed literature, the extensive application of QSAR to this chemical class demonstrates its utility. ingentaconnect.comeurekaselect.com Such models are invaluable for designing new, potentially more potent inhibitors and for screening virtual libraries of compounds before undertaking costly synthesis and testing. nih.gov

Global Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of a molecule can be quantified using global reactivity descriptors, which are derived from the principles of conceptual DFT. acs.orgmdpi.commdpi.com These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). scirp.orgresearchgate.net

FMO analysis is crucial for understanding a molecule's stability and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For a related triazole compound containing a chlorophenyl group, the global electrophilicity index (ω) was calculated to be 1.4134 eV, classifying it as a moderate electrophile. mdpi.com Its negative chemical potential indicated a tendency to lose electrons. mdpi.com These descriptors provide a semi-quantitative framework for predicting how this compound will behave in chemical reactions.

A summary of key global reactivity descriptors and their significance is provided below.

DescriptorFormulaSignificance
Ionization Potential (IE)IE ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = -(IE + EA) / 2Measures the escaping tendency of electrons from a system. mdpi.com
Chemical Hardness (η)η = (IE - EA) / 2Measures resistance to change in electron distribution. scirp.org
Electrophilicity Index (ω)ω = μ2 / 2ηDescribes the ability of a species to accept electrons. mdpi.com

Prediction of Binding Affinities and Interaction Landscapes

Predicting the binding affinity between a ligand and its target protein is a primary goal of computational drug discovery. nih.govtum.de This can be achieved through various methods, including scoring functions in molecular docking programs and more rigorous free energy calculations like MM-PBSA/GBSA. tum.de

While direct binding affinity predictions for this compound are not available, experimental data for close analogs provide valuable benchmarks. The compound 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea , which differs only by the substitution of an acetyl group with a cyano group, has been tested against several biological targets. bindingdb.org The measured IC₅₀ and EC₅₀ values indicate micromolar activity against targets like Sphingosine 1-phosphate receptor 1. bindingdb.org These values serve as an estimate for the potential affinity of the core 4-chlorophenylurea (B1664162) scaffold.

The interaction landscape describes the key non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-receptor complex. For diaryl ureas, the urea N-H groups are potent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. nih.gov The aryl rings contribute to hydrophobic and stacking interactions within the binding site. Computational methods can map these interactions, providing a detailed picture that explains the observed binding affinity and guides the rational design of improved analogs.

Emerging Applications and Interdisciplinary Research

The unique structural characteristics of 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea, featuring a diaryl urea (B33335) backbone with distinct functional groups on each aromatic ring, position it as a versatile molecule for exploration in a variety of scientific fields. Its potential extends beyond its core applications into materials science, environmental remediation, and advanced biomedical technologies.

Future Research Directions and Challenges

Development of Next-Generation Urea-Based Therapeutics and Probes

The first generation of urea-based kinase inhibitors, while successful, faces limitations such as acquired drug resistance and adverse side effects. nih.govnih.gov Future research is focused on creating next-generation therapeutics that can overcome these hurdles. The development of derivatives of the 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea scaffold will involve structural modifications to enhance potency, improve selectivity, and circumvent resistance mechanisms. nih.govresearchgate.net

Key strategies include:

Targeting Drug Resistance: Designing molecules that can inhibit mutated forms of kinases or engage targets through alternative binding modes is a primary goal. nih.gov This may involve creating covalent inhibitors that form a permanent bond with the target protein or developing allosteric inhibitors that bind to a site other than the active site. nih.gov

Enhancing Selectivity: While many diaryl ureas are multi-kinase inhibitors, future iterations aim for higher selectivity to reduce off-target effects. nih.gov By fine-tuning the structure, researchers can develop compounds that preferentially inhibit specific kinases involved in a particular disease pathway. nih.gov

Developing Chemical Probes: Synthesizing probes based on the diaryl urea (B33335) structure will be instrumental in identifying new biological targets and elucidating complex signaling pathways. These tools can help validate novel targets and provide a deeper understanding of the mechanism of action of existing drugs.

The inherent ability of the urea moiety to form strong hydrogen bonds with protein targets remains a cornerstone of its design, and leveraging this feature in novel ways will be critical for the development of more effective drugs. researchgate.netmdpi.com

Addressing Synthetic Challenges and Enhancing Process Efficiency

The synthesis of unsymmetrical diaryl ureas like this compound has traditionally posed significant challenges. Classical methods often rely on the use of hazardous reagents such as phosgene (B1210022) and unstable isocyanates. nih.govmdpi.com A major focus of future research is the development of safer, more efficient, and scalable synthetic methodologies.

Modern approaches are moving away from these hazardous materials, focusing on catalyst-driven reactions. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for forming the crucial C–N bond in diaryl ureas, offering a more general and efficient route. nih.govacs.orgresearchgate.netnih.gov These methods allow for the synthesis of a wide array of diaryl ureas in good to excellent yields from readily available starting materials. nih.gov

Future advancements will likely concentrate on:

Catalyst Development: Creating more active and versatile catalysts that can operate under milder conditions and with a broader substrate scope.

Process Optimization: Designing "one-pot" procedures that combine multiple synthetic steps to reduce waste, time, and cost. nih.govtandfonline.com

Green Chemistry: Implementing environmentally benign methods, such as catalyst-free synthesis using alternative reagents like carbonyl sulfide (B99878) (COS) or developing electrocatalytic processes. rsc.org

The table below provides a comparative overview of traditional versus modern synthetic approaches for diaryl ureas.

FeatureTraditional Methods (e.g., Isocyanate-based)Modern Methods (e.g., Pd-Catalyzed Coupling)
Reagents Often require phosgene or unstable isocyanates nih.govUtilizes aryl halides, ureas, and a metal catalyst nih.govacs.org
Safety High toxicity and handling risks mdpi.comGenerally safer with fewer hazardous intermediates mdpi.com
Versatility Can be limited by isocyanate availability/stability nih.govHigh versatility with a broad range of functional groups tolerated nih.gov
Efficiency Can be multi-step and less efficientOften allows for one-pot synthesis with high yields nih.gov

Expanding the Scope of Biological Targets and Pathways

While protein kinases have been the primary focus for diaryl urea inhibitors, the unique structural and hydrogen-bonding capabilities of this scaffold make it suitable for targeting a much broader range of biological molecules. nih.govnih.govfrontiersin.org Future research will undoubtedly explore these untapped possibilities.

Recent studies have already shown that diaryl urea derivatives can inhibit other critical cellular pathways, including the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are also implicated in cancer. researchgate.netresearchgate.net This indicates that the therapeutic potential of compounds like this compound may extend beyond their current applications.

Areas for future exploration include:

Non-Kinase Enzymes: Targeting other enzyme families such as phosphatases, proteases, or metabolic enzymes like urease. mdpi.comnih.gov

Receptor Modulation: Designing diaryl ureas that can act as agonists or antagonists for various cell surface or nuclear receptors.

Protein-Protein Interactions: Developing molecules that can disrupt key protein-protein interactions within signaling cascades, a challenging but highly valuable therapeutic strategy.

Epigenetic Targets: Investigating the potential to inhibit enzymes involved in chromatin remodeling and gene expression. nih.gov

The versatility of the diaryl urea structure provides a robust platform for designing ligands that can be tailored to fit the binding pockets of diverse biological targets. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery, and the development of diaryl urea derivatives is no exception. researchgate.net Advanced computational methods are becoming indispensable for the rational design of new, more effective therapeutic agents. researchgate.net

Future research will see an even deeper integration of these methodologies:

Molecular Docking and Dynamics: These techniques are used to predict how a compound like this compound binds to its target protein, providing insights into the key interactions that determine its potency and selectivity. rsc.orgnih.gov Molecular dynamics simulations further allow researchers to observe the stability of the drug-target complex over time. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmui.ac.ir This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mui.ac.irmui.ac.ir

Virtual Screening and AI: High-throughput virtual screening of large chemical libraries can rapidly identify potential new diaryl urea-based hits. nih.gov The increasing use of artificial intelligence and machine learning will further accelerate this process, enabling the design of molecules with optimized properties from the outset.

These computational tools streamline the drug discovery pipeline, reducing the time and cost associated with identifying and optimizing lead compounds. mui.ac.irmdpi.com

Exploration of Novel Applications Beyond Current Knowledge

The biological activity of diaryl ureas is not limited to cancer. Their ability to interact with various biological targets suggests potential applications in a wide range of diseases. nih.govresearchgate.net A significant future direction is the systematic exploration of these compounds for new therapeutic indications, a process often referred to as drug repositioning. nih.gov

Promising areas for new applications include:

Antimicrobial and Antiviral Agents: Some diaryl ureas have demonstrated activity against bacteria, fungi, and viruses. nih.govscielo.br For instance, certain derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further research could lead to the development of novel antibiotics or antiviral drugs based on this scaffold.

Anti-Inflammatory Drugs: Given that many inflammatory pathways are regulated by kinases, diaryl ureas could be repurposed as potent anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease. researchgate.net

Neurodegenerative Diseases: The inhibition of specific kinases has been proposed as a therapeutic strategy for diseases like Alzheimer's and Parkinson's. The potential for diaryl ureas to cross the blood-brain barrier and modulate neuronal kinases is an exciting area for future investigation.

Metabolic Disorders: The role of certain kinases in metabolic regulation suggests that diaryl ureas could be explored for the treatment of diseases like type 2 diabetes.

The exploration of new therapeutic areas for established chemical scaffolds like diaryl urea is a cost-effective and efficient strategy for expanding the arsenal (B13267) of available medicines.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea, and how do reaction conditions influence yield?

The compound is typically synthesized via urea bond formation between substituted aryl amines and carbonyl reagents. For example:

  • Step 1 : React 4-acetylaniline with a chloro-substituted phenyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) under reflux (65–80°C) .
  • Step 2 : Use catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate carbamate intermediate formation, with yields sensitive to stoichiometric ratios and temperature .
  • Critical Parameters : Solvent polarity (acetonitrile vs. ethanol), reaction time (1–3 hours), and purification methods (hexane washes vs. column chromatography) significantly impact purity and yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • X-ray Crystallography : Resolves substituent positioning on aromatic rings (e.g., acetyl vs. chloro groups) .
  • NMR Spectroscopy : 1H^1H-NMR detects urea NH protons (~8–10 ppm), while 13C^{13}C-NMR confirms acetyl carbonyl signals (~200 ppm) .
  • HPLC-MS : Validates molecular weight (expected: ~287.7 g/mol) and detects byproducts like unreacted amines .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Poor in water; dissolves in DMSO, DMF, or dichloromethane. Solubility in ethanol is moderate (~5–10 mg/mL at 25°C) .
  • Stability : Degrades under prolonged UV exposure or in acidic/basic conditions. Store at –20°C in inert atmospheres to prevent urea bond hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

  • Case Study : Discrepancies in 1H^1H-NMR signals may arise from tautomerism in the urea moiety. Use variable-temperature NMR to identify dynamic equilibria .
  • Bioactivity Conflicts : If in vitro assays show inconsistent inhibition (e.g., serine protease targets), validate via isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. What computational strategies optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for urea bond formation .
  • Machine Learning : Train models on existing urea derivative datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Example : ICReDD’s workflow integrates computational screening with experimental validation, narrowing conditions for >90% yield .

Q. How does structural modification (e.g., substituent variation) affect biological activity?

  • SAR Analysis : Compare analogues like 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea (DB04336), which shows enhanced serine protease inhibition due to the amidine group’s electrostatic interactions .
  • Methodology :
    • Synthesize derivatives with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups.
    • Test in enzyme inhibition assays (IC₅₀ values) and correlate with Hammett constants (σ) .

Q. What experimental designs minimize byproduct formation during scale-up?

  • Factorial Design : Optimize parameters (temperature, stoichiometry, mixing rate) using a 2³ factorial matrix to identify interactions affecting purity .
  • Case Example : A 65°C reaction with a 1.2:1.0 molar ratio of phenyl carbamate to 4-aminophenol reduces dimerization byproducts by 40% .

Key Recommendations

  • Cross-Validation : Combine experimental and computational data to address synthesis or bioactivity ambiguities .
  • Safety Protocols : Follow GHS guidelines for handling chlorinated aryl compounds (e.g., PPE, fume hoods) .
  • Open Science : Deposit crystallographic data in public repositories (e.g., CCDC) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.